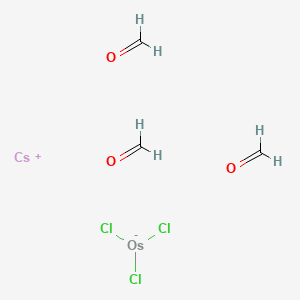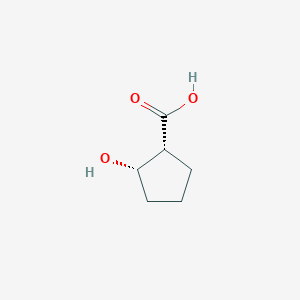
Vanadyl oxalate
Descripción general
Descripción
Vanadyl Oxalate is a hard, ductile transition metal primarily used as a steel additive and in alloys . It is a yellowish-green powder that is air-sensitive and water-soluble.
Synthesis Analysis
Vanadyl Oxalate can be synthesized by reacting V2O5 with oxalic acid at temperatures between 100-200°C . Another method involves using 2-ethylhexyl dihydrogen phosphate (P507) as the extractant and H2C2O4 as the stripping reagent from a vanadium leach solution obtained by sodium roasting and water leaching of vanadium titano-magnetite slags .
Molecular Structure Analysis
The molecular structure of Vanadyl Oxalate has been determined by X-ray analysis . The coordination geometry around each vanadium center was found to be octahedral .
Chemical Reactions Analysis
The thermal decomposition of Vanadyl Oxalate supported on CeO2 solid in a flow of dried air was analyzed by thermogravimetry (TG) and differential scanning calorimetry (DSC) from room temperature up to 350°C .
Physical And Chemical Properties Analysis
Vanadyl Oxalate is a yellowish-green powder that is air-sensitive and water-soluble. Its chemical formula is C2O5V, and its molar mass is 154.96 g/mol. It has a melting point of 270 °C and a density of 2.34 g/cm3.
Aplicaciones Científicas De Investigación
Organic Solar Cells
Vanadyl Oxalate (VOC 2 O 4) has been identified as a Hole Transporting Layer (HTL) in Organic Solar Cells (OSCs). It facilitates high power conversion efficiencies (PCEs), good stability, and high thickness tolerance in OSCs . The VOC 2 O 4 thin film can be easily prepared by spin-coating from its aqueous solution onto ITO/glass substrate and thermally annealed at 100 °C to exhibit high transmittance, conductivity, and work function .
Catalysts
Vanadyl Oxalate is used as a catalyst in various chemical reactions. For instance, it has been used in combination with Zinc Nitrate for the selective catalytic oxidation of α-Hydroxy Esters to α-Keto Esters with Molecular Oxygen . Up to 99% conversion of methyl DL-mandelate or methyl lactate could be facilely obtained with high selectivity for its corresponding α-keto ester under mild reaction conditions .
Sensors
Due to its unique properties, Vanadyl Oxalate is used in the development of sensors. However, the specific details of its application in this field are not available in the search results.
Energy Storage Devices
Vanadyl Oxalate is also used in energy storage devices. The exact nature of its application in this field is not specified in the search results.
Mecanismo De Acción
Target of Action
Vanadyl oxalate, with the chemical formula VOC2O4 , is a salt of tetravalent vanadium . . These enzymes play crucial roles in various biological processes, and their modulation can lead to significant changes in cellular function.
Mode of Action
The mode of action of vanadyl oxalate is multifaceted and depends on the specific application. In some cases, it acts as a Lewis acid catalyst, facilitating chemical reactions by accepting electron pairs from reactants. In other instances, it might interact with biological molecules, influencing cellular processes. For example, vanadate can form stable complexes with enzyme targets, thus inhibiting the enzyme .
Biochemical Pathways
Vanadyl oxalate may affect several biochemical pathways. For instance, it has been suggested that vanadate can inhibit glycolysis, a critical pathway for energy production in cells . This inhibition presumably results because vanadium adopts a stable structure that resembles the transition state of phosphate during the reactions involving these enzymes .
Pharmacokinetics
Studies on vanadyl sulfate, another vanadium compound, have shown that it exhibits dose-dependent accumulation in serum . The total serum vanadium concentration distribution fits a one-compartment open model with a first-order rate constant for excretion . These findings may provide some insights into the pharmacokinetics of vanadyl oxalate, although direct studies are needed.
Result of Action
It’s known that the thermal decomposition of vanadyl oxalate results in the formation of vanadium dioxide . This process could potentially influence various cellular processes, given the diverse roles of vanadium compounds in biological systems.
Action Environment
The action, efficacy, and stability of vanadyl oxalate can be influenced by various environmental factors. For instance, the thermal decomposition of vanadyl oxalate supported on CeO2 solid was analyzed in a flow of dried air from room temperature up to 350°C . The results demonstrated that after the impregnation of CeO2 solid by a vanadyl oxalate solution, cerium and vanadium(V) oxalates were evidenced . This suggests that the environment, including temperature and the presence of other compounds, can significantly influence the behavior of vanadyl oxalate.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
oxalic acid;oxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.O.V/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUCKKLSDGRKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O5V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287100 | |
| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanadyl oxalate | |
CAS RN |
15500-04-6 | |
| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium, [ethanedioato(2-)-κO1,κO2]oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








